molecular formula C6H4BrN3O B1384445 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one CAS No. 93587-23-6

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one

Cat. No.: B1384445
CAS No.: 93587-23-6
M. Wt: 214.02 g/mol
InChI Key: HNQUXIMIIVPBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 93587-23-6) is a high-purity chemical compound supplied with a minimum purity of 95%. This brominated pyrrolopyrimidine derivative has a molecular formula of C6H4BrN3O and a molecular weight of 214.02 g/mol . It is categorized as a Protein Degrader Building Block, making it a valuable intermediate for constructing more complex molecules for proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies . The pyrrolo[3,2-d]pyrimidin-4-one scaffold is recognized in medicinal chemistry as a privileged structure due to its similarity to purine bases, allowing it to interact effectively with enzyme active sites . This scaffold has been identified as a potent and cell-active inhibitor for bromodomains, particularly the P300/CBP-associated factor (PCAF) . Furthermore, this structural class is actively investigated for developing novel antitubercular agents and antimicrobial applications . The bromine atom at the 7-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) studies. This product is intended for use by professional research laboratories and for industrial or commercial manufacturing. It is not for medical or consumer use. Intended Use and Handling: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or animal consumption. These chemicals are for use by qualified professionals in controlled laboratory or industrial settings. Orders shipping to medical facilities, doctor offices, pharmacies, veterinarians, or consumer residences will be canceled.

Properties

IUPAC Name

7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)9-2-10-6(5)11/h1-2,8H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQUXIMIIVPBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535800
Record name 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93587-23-6
Record name 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Pyrrolopyrimidine Precursors

The foundational step in synthesizing 7-bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one is the selective bromination of a suitable pyrrolopyrimidine precursor. The precursor typically contains reactive sites that facilitate regioselective bromination at the 7-position.

  • Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine are commonly used.
  • Reaction Conditions: Bromination is generally performed in polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) at controlled temperatures (0°C to room temperature) to prevent overbromination or side reactions.
  • Outcome: The bromination yields a 7-bromo-substituted pyrrolopyrimidine intermediate, which is crucial for subsequent cyclization.

Cyclization to Form the Pyrrolo[3,2-D]pyrimidin-4-one Core

Post-bromination, the intermediate undergoes cyclization to form the fused heterocyclic core.

  • Reaction Conditions: Cyclization often involves heating in the presence of bases such as potassium carbonate (K2CO3) or sodium acetate (NaOAc) in solvents like acetonitrile or water.
  • Mechanism: The process involves nucleophilic attack and intramolecular cyclization, facilitated by the bromine atom acting as a leaving group.

Further Functionalization and Purification

  • Purification Techniques: Recrystallization, chromatography (e.g., silica gel chromatography), or preparative HPLC are employed to isolate the pure compound.
  • Yield Optimization: Reaction parameters such as temperature, solvent polarity, and reagent equivalents are optimized to maximize yield and purity.

Industrial Scale Synthesis

In large-scale production, continuous flow reactors and automated synthesis platforms are utilized to improve efficiency, safety, and reproducibility. Purification at this scale often involves recrystallization and filtration to obtain high-purity products suitable for pharmaceutical applications.

Data Table: Summary of Preparation Methods

Step Reaction Type Reagents Solvents Conditions Notes
1. Bromination Electrophilic aromatic substitution N-bromosuccinimide (NBS) or bromine Acetonitrile, DMF 0°C to RT Regioselective at position 7
2. Cyclization Nucleophilic attack and ring closure Potassium carbonate, sodium acetate Acetonitrile, water Elevated temperature (~80-100°C) Forms fused heterocyclic core
3. Purification Recrystallization or chromatography - Ethanol, methanol, or suitable solvents Room temperature Ensures high purity

Research Findings and Notes

  • Reaction Selectivity: Bromination is highly regioselective when controlled conditions are used, minimizing side reactions.
  • Reaction Efficiency: Use of polar aprotic solvents like acetonitrile enhances reaction rates and yields.
  • Cyclization Optimization: Elevated temperatures and basic conditions facilitate efficient ring closure.
  • Scale-up Considerations: Continuous flow synthesis and automated purification are increasingly adopted for industrial production, improving safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Various substituted pyrrolopyrimidines depending on the nucleophile used.

    Oxidation Products: N-oxides of the pyrrolopyrimidine ring.

    Reduction Products: Dihydro derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted the compound's ability to induce apoptosis in human cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

2. Antiviral Properties
The compound has also been investigated for its antiviral potential. In vitro studies have demonstrated that it can inhibit viral replication in certain RNA viruses by interfering with viral polymerases . This property positions it as a candidate for further development into antiviral therapeutics.

3. Antimicrobial Activity
this compound has shown antimicrobial effects against various bacterial strains. Research indicates that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, making it a potential lead compound for developing new antibiotics .

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. It has been studied as a potential material for organic semiconductors due to its ability to form stable thin films with good charge transport characteristics .

2. Photovoltaic Devices
In the field of renewable energy, this compound has been explored as an active layer in organic photovoltaic devices. Its efficient light absorption and charge mobility contribute to enhanced energy conversion efficiencies . Research findings suggest that incorporating this compound into photovoltaic cells can significantly improve their performance.

Biochemical Research Applications

1. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting kinases involved in cancer progression. By acting as a selective inhibitor, it provides insights into the mechanisms of enzyme regulation and potential therapeutic approaches for cancer treatment .

2. Molecular Probes
this compound has been developed as a molecular probe to study cellular processes and protein interactions within biological systems. Its fluorescent derivatives allow researchers to visualize cellular dynamics in real-time .

Case Studies

StudyFocusFindings
Anticancer ActivityInduced apoptosis in multiple cancer cell lines through signaling pathway modulation.
Antiviral PropertiesInhibited replication of specific RNA viruses via interference with polymerases.
Antimicrobial ActivityDisrupted bacterial cell wall synthesis; effective against various strains.
Organic ElectronicsExhibited stable thin film formation with good charge transport properties.
Photovoltaic DevicesEnhanced energy conversion efficiency when used as an active layer in solar cells.
Enzyme InhibitionSelective inhibition of kinases; insights into cancer treatment mechanisms.
Molecular ProbesDeveloped fluorescent derivatives for real-time visualization of cellular processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-

Biological Activity

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its molecular formula is C6H4BrN3O, and it has gained attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications such as anticancer and antiviral treatments. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential therapeutic applications.

This compound exhibits its biological activity primarily through interactions with various enzymes and proteins:

  • Enzyme Inhibition : The compound has been shown to inhibit purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. This inhibition can lead to altered cellular signaling and apoptosis in cancer cells .
  • Kinase Inhibition : Research indicates that derivatives of this compound can act as inhibitors for p21-activated kinase 4 (PAK4), a key player in tumor progression. For example, specific derivatives demonstrated IC50 values as low as 2.7 nM against PAK4 .

Anticancer Activity

A significant focus of research on this compound has been its anticancer properties:

  • Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, treatment with certain derivatives resulted in cell cycle arrest at the G0/G1 phase and increased apoptosis markers like caspase-3 and Bax while decreasing Bcl-2 levels .
CompoundCell LineIC50 (nM)Mechanism
5nMV4-117.8PAK4 inhibition
5oMV4-1138.3PAK4 inhibition

Antiviral Activity

The compound has also been explored for its antiviral potential. Some studies suggest that it may inhibit viral replication through its action on nucleoside metabolism pathways .

Synthesis and Evaluation

The synthesis of this compound typically involves bromination reactions with pyrrolopyrimidine precursors. The resulting compounds have been evaluated for their biological activities across various assays:

  • Inhibition Assays : Compounds derived from this scaffold have shown promising results against multiple kinases involved in cancer progression.
  • Flow Cytometry Analysis : Studies using flow cytometry have confirmed the induction of apoptosis in treated cells, providing insights into the mechanism of action at the cellular level .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs based on bromine positioning, ring systems, and substituents (Table 1).

Table 1: Key Structural Features of Analogs

Compound Name (CAS) Core Structure Bromine Position Additional Substituents Purity Reference
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (93587-23-6) Pyrrolo[3,2-d]pyrimidinone 7-position None 97%
3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (54738-73-7) Pyrazolo[3,4-d]pyrimidinone 3-position None 98%
5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (22276-97-7) Pyrrolo[2,3-d]pyrimidinone 5-position None 96%
7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (1032650-41-1) Pyrrolo[3,2-d]pyrimidine 7-position 4-Cl, 5-CH₃ 100%*

Key Observations :

  • Ring System Differences: Pyrazolo-pyrimidinones (e.g., 54738-73-7) exhibit a pyrazole fused ring, altering electronic properties compared to pyrrolo-pyrimidinones .
  • Bromine Position : The 7-bromo substitution in the target compound distinguishes it from 5-bromo (22276-97-7) and 3-bromo (54738-73-7) analogs, affecting regioselectivity in reactions .

Analog 1032650-41-1 :

  • Method A : Alkylation using NaH/CH₃I (88% yield).
  • Method B : Bromination with NBS (76% yield).

Analog 7a (7-(Phenylthio)-pyrrolo-pyrimidinone):

  • Synthesized via nucleophilic substitution with phenylthiol (56% yield). Spectral data (δ 7.84 ppm in ¹H NMR) confirms sulfur incorporation, which may reduce electrophilicity compared to bromine .

Forodesine Hydrochloride : A therapeutically relevant derivative with a 7-pyrrolidinyl group, synthesized from brominated precursors. Highlights the target compound’s utility as an intermediate in antileukemic drug development .

Target Compound :

  • No direct biological data provided, but bromine’s electron-withdrawing nature enhances its role in Suzuki couplings for bioactive molecule synthesis .

Analog 7a/7b :

  • Demonstrated antimycobacterial activity, though sulfur substituents may limit membrane permeability compared to halogens .

Forodesine Hydrochloride :

Spectral and Analytical Data Comparison

Table 2: NMR and HRMS Data

Compound ¹H NMR (DMSO-d6, δ ppm) HRMS [M+H]+ (Found/Calcd) Reference
Target Compound (93587-23-6) Not provided Not provided
7a (Phenylthio analog) 7.84 (s, 1H), 7.72 (s, 1H) 244.0537 / 244.0539
13a (1032650-41-1) Not provided 244.9359 / 244.9355

Note: The target compound’s lack of spectral data in evidence limits direct comparison, but bromine’s deshielding effect is expected to upfield-shift adjacent protons compared to sulfur analogs .

Q & A

Q. Table 1: Comparative Analysis of Synthetic Methods

MethodReagentsYieldKey AdvantageLimitation
ANaH, Iodomethane, Acetic Acid88%High purityTemperature-sensitive
BNBS, DCM76%SimplicityRequires excess NBS

Q. Table 2: Diagnostic NMR Signals for Key Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
7-Bromo derivative7.04 (d, J = 4 Hz), 8.37 (s)151.41 (C=O), 132.62 (C-Br)
N4-Phenyl analog7.62–7.65 (m, Ar-H), 11.40 (s, NH)146.33 (C-N), 102.50 (C-pyrrole)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.